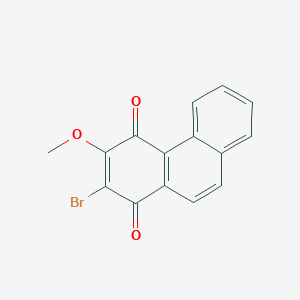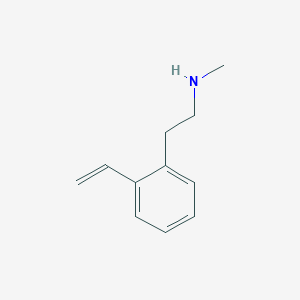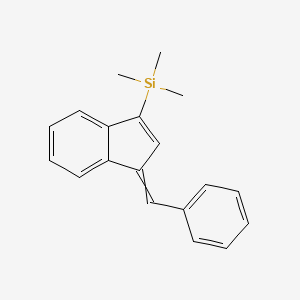![molecular formula C9H20NO4PSi B14382723 Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate CAS No. 88631-43-0](/img/structure/B14382723.png)
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is a chemical compound that consists of a phosphonate group attached to a cyano and trimethylsilyl-substituted propyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate typically involves the reaction of a phosphonate ester with a cyano-substituted trimethylsilyl ether. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the phosphonate group can be oxidized to a phosphate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acids and alcohols.
Reduction: Amines and reduced phosphonates.
Wissenschaftliche Forschungsanwendungen
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a precursor to biologically active phosphonates.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate involves its ability to participate in nucleophilic substitution reactions. The trimethylsilyl group acts as a leaving group, allowing the cyano-substituted propyl group to react with various nucleophiles. The phosphonate group can also undergo hydrolysis or oxidation, leading to the formation of different functional groups that can interact with biological targets or participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl {2-cyano-2-methyl-2-[(trimethylsilyl)oxy]ethyl}phosphonate
- Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]ethyl}phosphonate
Uniqueness
Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate is unique due to the presence of both a cyano group and a trimethylsilyl group on the same carbon atom, which imparts distinct reactivity and stability. This combination of functional groups allows for versatile applications in synthesis and research, distinguishing it from other phosphonates that may lack one or both of these groups.
Eigenschaften
CAS-Nummer |
88631-43-0 |
|---|---|
Molekularformel |
C9H20NO4PSi |
Molekulargewicht |
265.32 g/mol |
IUPAC-Name |
3-dimethoxyphosphoryl-2-methyl-2-trimethylsilyloxypropanenitrile |
InChI |
InChI=1S/C9H20NO4PSi/c1-9(7-10,14-16(4,5)6)8-15(11,12-2)13-3/h8H2,1-6H3 |
InChI-Schlüssel |
BMDWLXBOONSPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CP(=O)(OC)OC)(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)

![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)


![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)

![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
